4, 8-Dimethyl-nonanoic acid, also known as 4, 6-dimethylnonanoate, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. 4, 8-Dimethyl-nonanoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 4, 8-Dimethyl-nonanoic acid has been primarily detected in urine. Within the cell, 4, 8-dimethyl-nonanoic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. 4, 8-Dimethyl-nonanoic acid can be converted into 4, 8-dimethylnonanoyl-CoA and (R)-4, 8-dimethylnonanoylcarnitine.

4,8-Dimethylnonanoic acid

CAS No.: 7540-70-7

Cat. No.: VC1894288

Molecular Formula: C11H22O2

Molecular Weight: 186.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7540-70-7 |

|---|---|

| Molecular Formula | C11H22O2 |

| Molecular Weight | 186.29 g/mol |

| IUPAC Name | 4,8-dimethylnonanoic acid |

| Standard InChI | InChI=1S/C11H22O2/c1-9(2)5-4-6-10(3)7-8-11(12)13/h9-10H,4-8H2,1-3H3,(H,12,13) |

| Standard InChI Key | VZPIUNDOWLDCTC-UHFFFAOYSA-N |

| SMILES | CC(C)CCCC(C)CCC(=O)O |

| Canonical SMILES | CC(C)CCCC(C)CCC(=O)O |

Introduction

Chemical Identity and Properties

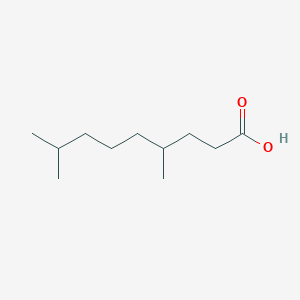

4,8-Dimethylnonanoic acid is a medium-chain fatty acid with the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol . It belongs to the class of branched-chain fatty acids, featuring methyl group substitutions at carbon positions 4 and 8 of the nonanoic acid backbone . This structural arrangement gives the compound distinctive chemical and metabolic properties compared to straight-chain fatty acids.

Structural Characteristics

The compound is characterized by its branched structure, which influences its physical properties and biochemical behavior. Its IUPAC name is 4,8-dimethylnonanoic acid, and it has several identifiers in chemical databases :

-

CAS Registry Number: 7540-70-7

-

ChEBI ID: CHEBI:63864

-

DSSTox Substance ID: DTXSID00941848

-

HMDB ID: HMDB0002373

The molecular structure can be represented through various notations:

-

SMILES: CC(C)CCCC(C)CCC(=O)O

-

InChI: InChI=1S/C11H22O2/c1-9(2)5-4-6-10(3)7-8-11(12)13/h9-10H,4-8H2,1-3H3,(H,12,13)

Stereochemistry

An important variant of this compound is the (4R)-4,8-dimethylnonanoic acid, which has the CAS number 13955-70-9. This stereoisomer features a specific R-configuration at the C-4 position, giving it unique stereochemical properties:

-

Standard InChI: InChI=1S/C11H22O2/c1-9(2)5-4-6-10(3)7-8-11(12)13/h9-10H,4-8H2,1-3H3,(H,12,13)/t10-/m1/s1

-

Standard InChIKey: VZPIUNDOWLDCTC-SNVBAGLBSA-N

-

Isomeric SMILES: CC@HCCC(=O)O

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 186.29 g/mol |

| Formula | C11H22O2 |

| Appearance | Not specified in available data |

| State at Room Temperature | Not specified in available data |

| Conjugate Base | 4,8-Dimethylnonanoate (C11H21O2-) |

Biochemical Significance

4,8-Dimethylnonanoic acid functions as a medium-chain fatty acid with distinctive metabolic properties. Its branched structure differentiates it from straight-chain fatty acids in terms of metabolism and physiological effects .

Metabolic Pathway Interactions

Recent research has focused on the interaction of 4,8-dimethylnonanoic acid with tricarboxylic acid (TCA) cycle intermediates, particularly in the context of mitochondrial fatty acid β-oxidation (FAO) disorders . The compound, often abbreviated as dMC9 in scientific literature, has been studied alongside other branched-chain fatty acids for its anaplerotic potential .

Anaplerosis refers to the process of replenishing TCA cycle intermediates, which is crucial for maintaining cellular energy production, especially in tissues with high energy demands such as the heart and skeletal muscles . In the context of FAO disorders, where the normal breakdown of fatty acids is impaired, anaplerotic therapies aim to provide alternative metabolic substrates to support energy production.

Predicted Analytical Properties

The compound exhibits distinct spectroscopic properties, which are valuable for its detection and analysis. Predicted collision cross-section data for various adducts of 4,8-dimethylnonanoic acid are presented in the following table :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 187.16927 | 146.7 |

| [M+Na]+ | 209.15121 | 154.9 |

| [M+NH4]+ | 204.19581 | 153.2 |

| [M+K]+ | 225.12515 | 150.4 |

| [M-H]- | 185.15471 | 144.8 |

| [M+Na-2H]- | 207.13666 | 147.8 |

| [M]+ | 186.16144 | 147.0 |

| [M]- | 186.16254 | 147.0 |

These data are valuable for mass spectrometry-based detection and characterization of the compound in biological samples.

Therapeutic Applications in Metabolic Disorders

Comparative Studies with Other Fatty Acids

In comparative studies, 4,8-dimethylnonanoic acid (dMC9) has been evaluated alongside other medium-chain fatty acids, including:

-

Heptanoic acid (C7, the active component of triheptanoin)

-

2,6-Dimethylheptanoic acid (dMC7)

These comparisons have revealed distinctive effects of branched-chain fatty acids on cellular metabolism. For instance, in fibroblasts from patients with Very Long Chain Acyl-CoA Dehydrogenase (VLCAD), Long Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD), Trifunctional Protein (TFP), and Carnitine Palmitoyltransferase II (CPT II) deficiencies, treatment with these branched-chain fatty acids improved the profile of TCA cycle intermediates compared to treatment with unbranched heptanoic acid (C7) .

Cellular and Metabolic Effects

Treatment of deficient cells with 4,8-dimethylnonanoic acid and other branched-chain fatty acids led to several beneficial metabolic changes:

-

Increased intracellular propionate levels, particularly in VLCAD, LCHAD, and TFP deficient cell lines treated with AdMC7 compared to C7

-

Higher succinate levels in CPT II and VLCAD deficient cells treated with AdMC7 compared to C7

-

Consistently higher malate and glutamate levels in AdMC7 treated VLCAD, LCHAD, TFP, and CPT II deficient cells compared to C7 treatment

Additionally, studies have shown that 4,8-dimethylnonanoic acid (dMC9) can induce positive changes in cellular oxygen consumption rate (OCR) parameters, indicating its efficient oxidative metabolism and utilization even in cells with metabolic deficiencies .

Research Methodologies and Findings

Experimental Approaches

Research on 4,8-dimethylnonanoic acid has employed various experimental approaches to understand its metabolic effects and therapeutic potential:

-

Cell culture studies using fibroblasts from patients with various FAO disorders

-

Treatment of cells with different fatty acids (including dMC9) for 72 hours, followed by targeted metabolomics analysis

-

Monitoring of cellular oxygen consumption rate (OCR) to assess metabolic effects

-

Assessment of mitochondrial protein lysine succinylation as an indicator of cellular succinyl-CoA levels

-

Quantification of Krebs cycle intermediates using targeted metabolomics

Key Research Findings

Several key findings have emerged from research on 4,8-dimethylnonanoic acid:

-

The branched structure of dMC9 appears to offer metabolic advantages in the context of FAO disorders, potentially by providing alternative pathways for metabolism that bypass deficient enzymes

-

Treatment with dMC9 and other branched-chain fatty acids improves the profile of TCA cycle intermediates in cells with FAO deficiencies

-

The compound shows potential as an anaplerotic therapy, helping to replenish critical TCA cycle intermediates in metabolically compromised cells

-

The effects of dMC9 appear to extend across multiple types of FAO disorders, suggesting broad therapeutic potential

Future Directions and Implications

The research on 4,8-dimethylnonanoic acid provides compelling impetus for further evaluation of branched-chain fatty acids as viable anaplerotic therapies for FAO disorders and potentially other diseases with impaired energy metabolism . Future research directions may include:

-

More extensive in vivo studies to confirm the therapeutic benefits observed in cellular models

-

Investigation of optimal dosing regimens and delivery methods

-

Exploration of potential combinations with existing therapies

-

Assessment of long-term safety and efficacy

-

Expansion of research to other metabolic disorders beyond FAO deficiencies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume